1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-bis[(4-chlorophenyl)azo]- is a complex organic compound characterized by its unique bicyclic structure and the presence of azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- typically involves the reaction of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane with 4-chlorophenyl diazonium salts under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often in the presence of a catalyst to facilitate the formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the chlorine atoms
Scientific Research Applications
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- exerts its effects involves the interaction of its azo groups with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Similar in structure but contains nitroso groups instead of azo groups.
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitro-: Contains nitro groups, leading to different reactivity and applications
Uniqueness
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- is unique due to its specific azo groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
105949-65-3 |
---|---|
Molecular Formula |
C17H18Cl2N8 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[7-[(4-chlorophenyl)diazenyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]diazene |
InChI |
InChI=1S/C17H18Cl2N8/c18-14-1-5-16(6-2-14)20-22-26-10-24-9-25(11-26)13-27(12-24)23-21-17-7-3-15(19)4-8-17/h1-8H,9-13H2 |
InChI Key |
ZYYXLWWBIJRQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN(CN1CN(C2)N=NC3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.